molecular formula C10H14N2O2 B14823940 (3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine

(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine

Cat. No.: B14823940
M. Wt: 194.23 g/mol
InChI Key: ZSJVKFDRRBEHDR-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It features a methanamine group attached to a pyridine ring substituted with a methoxy group at the 6-position and a cyclopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The methoxy and cyclopropoxy groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced by reacting the pyridine derivative with methanol in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the pyridine derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanol, cyclopropanol, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. The cyclopropoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    Cyclopropyl(6-methoxypyridin-3-yl)methanamine: Similar structure but with different substitution positions.

Uniqueness

(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3-cyclopropyloxy-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2O2/c1-13-10-5-4-9(8(6-11)12-10)14-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3

InChI Key

ZSJVKFDRRBEHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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